molecular formula C20H20N2O2 B11507811 (Furan-2-yl)(8-methyl-1,2,3a,4,5,6-hexahydropyrazino[3,2,1-jk]carbazol-3-yl)methanone

(Furan-2-yl)(8-methyl-1,2,3a,4,5,6-hexahydropyrazino[3,2,1-jk]carbazol-3-yl)methanone

Cat. No.: B11507811
M. Wt: 320.4 g/mol
InChI Key: XSZKMVULZBSSNU-UHFFFAOYSA-N
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Description

2-FURYL(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)METHANONE is a complex organic compound characterized by its unique structure, which includes a furan ring and a pyrazino-carbazole moiety

Preparation Methods

The synthesis of 2-FURYL(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)METHANONE typically involves multiple steps, starting with the preparation of the furan and pyrazino-carbazole intermediates. The reaction conditions often include the use of solvents like dichloromethane and reagents such as trifluoromethylphenylmethanone . Industrial production methods may involve optimizing these steps to increase yield and purity, often using techniques like recrystallization and chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents under controlled conditions.

Common reagents and conditions used in these reactions include acids, bases, and catalysts like palladium on carbon. The major products formed depend on the specific reaction pathway but often include derivatives with modified functional groups .

Scientific Research Applications

2-FURYL(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other furan and pyrazino-carbazole derivatives, such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 2-FURYL(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)METHANONE.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

furan-2-yl-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)methanone

InChI

InChI=1S/C20H20N2O2/c1-13-7-8-16-15(12-13)14-4-2-5-17-19(14)21(16)9-10-22(17)20(23)18-6-3-11-24-18/h3,6-8,11-12,17H,2,4-5,9-10H2,1H3

InChI Key

XSZKMVULZBSSNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CO5

Origin of Product

United States

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